[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
Description
The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional amine featuring two distinct pyrazole-derived substituents. Its molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol, and it is reported to have a purity of 95% . The structure includes two pyrazole rings, each substituted with methyl groups at specific positions (1,5-dimethyl and 1,4-dimethyl), which influence steric and electronic properties.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-9-5-14-17(4)12(9)8-13-6-11-7-15-16(3)10(11)2/h5,7,13H,6,8H2,1-4H3 |
InChI Key |
XOTFPHLQDNUCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Diversity : The target compound’s two pyrazolylmethyl groups differentiate it from analogues like benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine , where a benzyl group replaces one pyrazole moiety. This substitution reduces molecular weight (228.31 vs. 275.35) and alters lipophilicity .
Hydrogen Bonding and Crystallographic Behavior
While direct crystallographic data are unavailable, Etter’s graph-set analysis (as discussed in ) predicts that such structures form R₂²(8) motifs (two donors/acceptors in an 8-membered ring). This contrasts with simpler pyrazol-5-amine derivatives, which often exhibit linear hydrogen-bonding chains .
Biological Activity
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 205.26 g/mol. Its structural representation includes two pyrazole moieties linked by a methylamine group. The compound can be synthesized through various organic reactions, typically involving alkylation processes.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N5 |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
| SMILES | CC1=C(C=NN1C)CNC |
| InChI | InChI=1S/C10H15N5/c1-8-9(5-13-15(8)3)4-11-10-6-12-14(2)7-10/h5-7,11H,4H2,1-3H3 |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and A549 (lung cancer) cells. In vitro assays demonstrated IC50 values ranging from 13.6 to 48.37 µM for these derivatives .
Case Study : A series of substituted pyrazole derivatives were tested for their cytotoxicity against HCT116 (colon cancer) and PC3 (prostate cancer) cell lines. Notably, one derivative exhibited an IC50 value of 0.11 µM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism for the antitumor activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Pyrazole derivatives may act as inhibitors of protein kinases involved in tumor growth or as modulators of apoptosis pathways. Specifically, they have been shown to interact with protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer metabolism .
Other Biological Activities
In addition to antitumor effects, pyrazole derivatives have been explored for their anti-inflammatory and analgesic properties. The modulation of calcium channels through CRAC inhibition has been highlighted as a potential therapeutic avenue for treating conditions such as rheumatoid arthritis and asthma .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole precursors. Methods may include:
- Alkylation : Reacting pyrazole derivatives with appropriate alkyl halides under basic conditions.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
